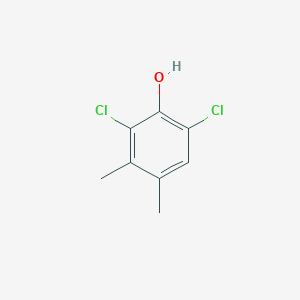
2,6-Dichloro-3,4-dimethylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 2,6-Dichloro-3,4-dimethylphenol, such as 2,6-dimethylphenol compounds, involves chlorination processes. For instance, the chlorination of 2,3-dimethylphenol and 2,6-dimethylphenol leads to the formation of complex chlorinated compounds including polychlorocyclohex-3-enones. The structural features of these compounds are determined by X-ray structure analyses, highlighting the importance of chlorination in modifying the molecular structure of dimethylphenols (Hartshorn et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-Dichloro-3,4-dimethylphenol has been extensively studied. For example, molecular complexes of hydroxy host systems with alcohols have been determined by X-ray crystallography, revealing intricate details about the bonding and arrangement of atoms within the molecules (Toda et al., 1985).
Chemical Reactions and Properties
The chemical reactions of 2,6-dimethylphenol derivatives typically involve chlorination, leading to a variety of chlorinated products. These reactions not only modify the methyl groups of the phenols but also result in the formation of compounds with significant structural variations, as demonstrated by Hartshorn et al. (1986) (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as vibrational spectra, have been thoroughly investigated, providing insights into the fundamental vibrations of compounds like 2,6-dimethylphenols and dichlorophenols (Green et al., 1972).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloro-3,4-dimethylphenol and related compounds are characterized by their reactions and the resultant molecular structures. For example, the synthesis and characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization highlight the chemical versatility and reactivity of these compounds (Percec & Wang, 1990).
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy : Green, Harrison, and Kynaston (1972) investigated the infrared and Raman spectra of dimethylphenols, including 2,6-dichlorophenol. Their work focused on interpreting these spectra with the help of O-deuterated derivatives, contributing to a better understanding of the fundamental vibrations of these compounds (Green, Harrison, & Kynaston, 1972).
Chemical Synthesis : Boldron et al. (2005) developed a selective and efficient procedure for the oxidative coupling of 2,6-dimethylphenol, leading to the preparation of tetramethyl-biphenyl-diol. Their work included a proposed mechanism for this C-C coupling mediated by hypervalent iodine (Boldron, Aromí, Challa, Gamez, & Reedijk, 2005).
Polymerization Kinetics : Viersen, Challa, and Reedijk (1990) conducted a kinetic study on the oxidative coupling polymerization of 2,6-dimethylphenol. Their research is significant for understanding the conditions needed for maximum catalyst activity and the role of hydroxide as a 'co-catalyst' in the polymerization process (Viersen, Challa, & Reedijk, 1990).
Catalyst System Efficiency : Kim et al. (2018) explored highly active catalyst systems for polymerizing 2,6-dimethylphenol, focusing on the efficiency of various aromatic amine ligands and copper(I) chloride. Their findings contribute to the optimization of polymer synthesis processes (Kim, Shin, Kim, Kim, & Kim, 2018).
Phase Transfer Catalyzed Polymerization : Percec and Wang (1990) synthesized specific polyphenylene oxide derivatives through phase transfer catalyzed polymerization. This study provides insight into the copolymerization processes and the chain microstructure of the resultant polymers (Percec & Wang, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,4-dimethylphenol | |
CAS RN |
1570-67-8 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



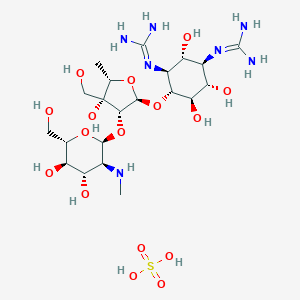
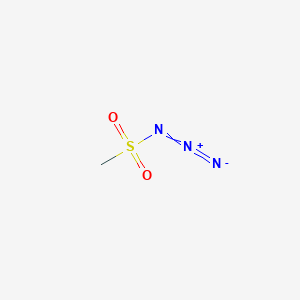



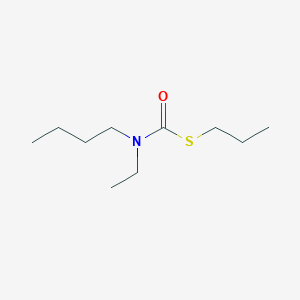



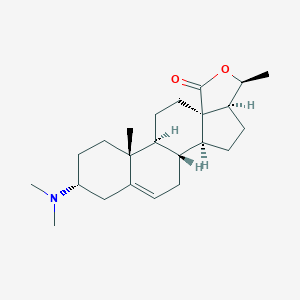

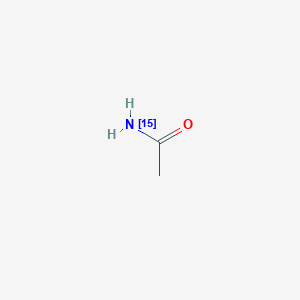

![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)